molecular formula C7H8N2O4 B1345524 5-Carbethoxyuracil CAS No. 28485-17-8

5-Carbethoxyuracil

Cat. No.: B1345524
CAS No.: 28485-17-8
M. Wt: 184.15 g/mol
InChI Key: MKNYHTGOVKPZMU-UHFFFAOYSA-N
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Scientific Research Applications

5-Carbethoxyuracil has several applications in scientific research:

Safety and Hazards

In case of eye contact with 5-Carbethoxyuracil, it is recommended to rinse immediately with plenty of water for at least 15 minutes and seek medical attention . If skin contact occurs, wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes, and seek medical attention . If inhaled, remove from exposure and move to fresh air . If ingested, clean the mouth with water and seek medical attention .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Carbethoxyuracil can be synthesized through several methods. One common synthetic route involves the reaction of ethyl chloroformate with uracil in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

5-Carbethoxyuracil undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Carbethoxyuracil involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid metabolism. It can inhibit the activity of thymidylate synthase, an enzyme crucial for DNA synthesis, thereby exerting its effects on cellular proliferation and growth .

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: A well-known pyrimidine analog used in cancer treatment.

    5-Bromouracil: Another pyrimidine analog with applications in mutagenesis studies.

    5-Iodouracil: Used in radiolabeling and imaging studies.

Uniqueness of 5-Carbethoxyuracil

This compound is unique due to its ethoxy group, which imparts distinct chemical properties and reactivity compared to other pyrimidine derivatives. This makes it a valuable compound for specific synthetic and research applications .

Properties

IUPAC Name

ethyl 2,4-dioxo-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4/c1-2-13-6(11)4-3-8-7(12)9-5(4)10/h3H,2H2,1H3,(H2,8,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKNYHTGOVKPZMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40182713
Record name Ethyl 1,2,3,4-tetrahydro-2,4-dioxopyrimidine-5-carboxylate
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Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28485-17-8
Record name Ethyl 1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinecarboxylate
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Record name Ethyl 1,2,3,4-tetrahydro-2,4-dioxopyrimidine-5-carboxylate
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Record name 28485-17-8
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Record name Ethyl 1,2,3,4-tetrahydro-2,4-dioxopyrimidine-5-carboxylate
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Record name Ethyl 1,2,3,4-tetrahydro-2,4-dioxopyrimidine-5-carboxylate
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Synthesis routes and methods

Procedure details

Urea (12 g, 200 mmol) was added to EtOH (300 mL) containing NaOC2H5 previously prepared from sodium (5.52 g, 240 mmol, 1.2 eq). Diethyl 2-(ethoxymethylene)malonate (43.2 g, 200 mmol, 1.0 eq) was added and the solution was stirred at 20° C. for 24 h, and then stirred at 90° C. for 24 h. The alcohol was removed by reduced pressure distillation. Ice-water (100 mL) was added to dissolve the residue. The product was precipitated by adding cold dilute hydrochloric acid. The solid was filtered off to afford ethyl 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (8.5 g, 23%), which was used in next step without further purification.
Name
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.52 g
Type
reactant
Reaction Step Three
Quantity
43.2 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 5-carbethoxyuracil in the synthesis of 1,3-di(trideuteromethyl)uric acid?

A: this compound serves as a crucial starting material in the synthesis of 1,3-di(trideuteromethyl)uric acid []. Specifically, it undergoes methylation with di(trideuteromethyl) sulfate at the N-1 and N-3 positions. This is followed by a cyclization reaction upon heating, ultimately yielding the desired deuterium-labeled uric acid derivative.

Q2: Are there alternative synthetic routes to 1,3-di(trideuteromethyl)uric acid that don't involve this compound?

A: The provided research only details one specific synthetic route []. Further investigation into scientific literature would be needed to identify alternative synthetic pathways to 1,3-di(trideuteromethyl)uric acid.

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